

Avanafil-d4: A Technical Guide to its Chemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name: Avanafil-d4

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Introduction

Avanafil-d4 is the deuterated form of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Avanafil is used for the treatment of erectile dysfunction.[1][2] The introduction of deuterium (d4) into the molecule makes it a valuable tool in pharmacokinetic studies, particularly as an internal standard for mass spectrometry-based quantification of Avanafil in biological samples.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **Avanafil-d4**.

Chemical Structure and Properties

The chemical structure of **Avanafil-d4** is identical to that of Avanafil, with the exception of four deuterium atoms replacing four hydrogen atoms. The IUPAC name for **Avanafil-d4** is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl)-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[4]

Table 1: Chemical and Physical Properties of **Avanafil-d4** and Avanafil

Property	Avanafil-d4	Avanafil	Reference(s)
Chemical Formula	C23H22D4CIN7O3	C23H26CIN7O3	[2][5]
Molecular Weight	487.97 g/mol	483.95 g/mol	[2][5]
CAS Number	2012598-68-2	330784-47-9	[6]
Appearance	White to Off-White Solid	White Crystalline Powder	[1]
Melting Point	Not available	150-152°C	[7]
Solubility	Not available	Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Avanafil-d4** is not readily available in the public domain, its synthesis would follow the general routes established for Avanafil, incorporating deuterated starting materials or reagents at appropriate steps. Several synthetic routes for Avanafil have been reported.[8][9]

A common approach for the synthesis of Avanafil involves the coupling of a pyrimidine derivative with a benzylamine derivative.[2] To introduce the deuterium labels in **Avanafil-d4**, a plausible strategy would involve the use of deuterated L-prolinol, specifically (S)-(+)-pyrrolidinemethanol-d2,5,5-d2, during the synthesis.

General Synthesis Scheme for Avanafil (Adaptable for **Avanafil-d4**):

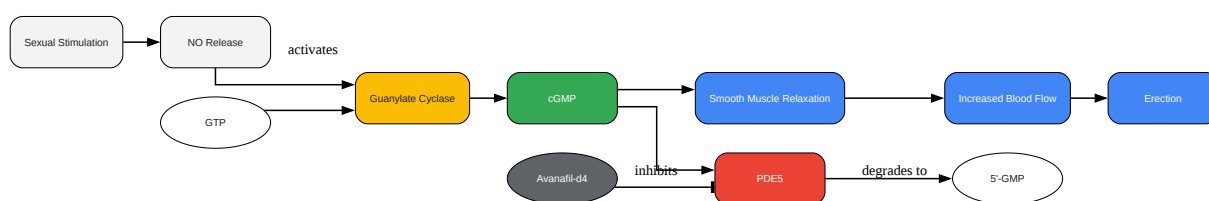
A process for the preparation of Avanafil has been disclosed where 4-chloro-5-ethoxycarbonyl-2-methylthio-pyrimidine is coupled with 3-chloro-4-methoxybenzylamine in the presence of triethylamine.[8] The resulting intermediate is then oxidized to a sulfonyl compound.[8] This is followed by reaction with L-prolinol (or its deuterated analogue for **Avanafil-d4** synthesis) and subsequent hydrolysis to yield the final product.[8]

Purification of the final compound is typically achieved through column chromatography and crystallization.[8]

Mechanism of Action: PDE5 Inhibition

Avanafil, and by extension **Avanafil-d4**, exerts its pharmacological effect by being a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[10][11]

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[10][11] The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[1][10] By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[2][11]



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Caption: Signaling pathway of **Avanafil-d4** as a PDE5 inhibitor.

Experimental Protocols: Analytical Methods

The quantitative analysis of **Avanafil-d4**, particularly when used as an internal standard, relies on chromatographic techniques coupled with mass spectrometry. The methods developed for Avanafil can be readily adapted for its deuterated analogue.

1. Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

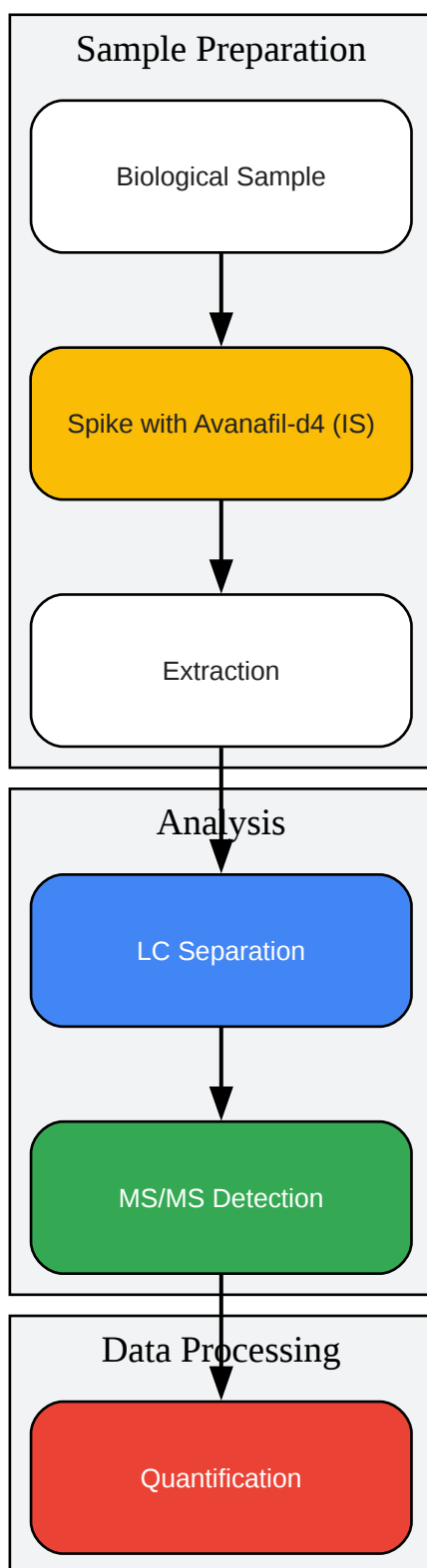
A gradient UPLC method has been developed for the analysis of Avanafil and its process-related impurities.[\[7\]](#)[\[12\]](#)

- Instrumentation: Agilent 1260 UHPLC system or equivalent.[\[7\]](#)
- Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 μm particle size).[\[7\]](#)[\[12\]](#)
- Mobile Phase A: 20 mM ammonium formate aqueous solution (pH adjusted to 5.00 ± 0.05 with dilute formic acid).[\[7\]](#)[\[12\]](#)
- Mobile Phase B: Acetonitrile.[\[7\]](#)[\[12\]](#)
- Gradient Program:
 - T0: 90:10 (A:B)
 - T1: 90:10
 - T8: 20:80
 - T10: 90:10
 - T11: 90:10[\[7\]](#)
- Flow Rate: 0.3 mL/min.[\[7\]](#)
- Column Temperature: 35 °C.[\[7\]](#)[\[12\]](#)
- Injection Volume: 1.0 μL.[\[7\]](#)
- Detection: Diode Array Detector (DAD) at 239 nm.[\[7\]](#)[\[12\]](#)

2. Isotope Dilution LC-MS/MS for Quantification in Biological Samples

Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices like plasma and urine. **Avanafil-d4** is an ideal internal standard for the quantification of Avanafil using this technique.

- General Workflow:
 - Spike biological sample with a known concentration of **Avanafil-d4**.
 - Perform sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
 - Analyze the extracted sample by LC-MS/MS.
 - Quantify Avanafil by comparing the peak area ratio of the analyte to the internal standard (**Avanafil-d4**) against a calibration curve.



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